molecular formula C8H7BrClF B1383542 Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- CAS No. 1379297-49-0

Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-

Cat. No.: B1383542
CAS No.: 1379297-49-0
M. Wt: 237.49 g/mol
InChI Key: RXXRHFSDAIFMTK-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-: is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- typically involves the halogenation of benzene derivatives. One common method is the bromination of 1-(2-chloroethyl)-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes halogenation reactions, purification steps, and quality control measures to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. For example, the bromine atom can be substituted by a hydroxyl group using a strong base.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of simpler benzene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

  • Substitution reactions can yield hydroxylated or aminated benzene derivatives.
  • Oxidation reactions can produce carboxylic acids or ketones.
  • Reduction reactions can result in the formation of dehalogenated benzene compounds.

Scientific Research Applications

Chemistry: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials.

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of bioactive molecules and pharmaceuticals.

Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used in the synthesis of medicinal compounds with specific biological activities.

Industry: In the industrial sector, Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms in the compound can form covalent bonds with these targets, leading to changes in their structure and function. The compound may also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that can exert biological effects.

Comparison with Similar Compounds

    Benzene, 1-bromo-2-chloro-: This compound is similar in structure but lacks the fluorine atom. It has different chemical properties and reactivity.

    Benzene, 1-chloro-2-(2-bromoethyl)-3-fluoro-: This compound has a similar structure but with the positions of bromine and chlorine atoms swapped.

Uniqueness: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is unique due to the specific arrangement of halogen atoms on the benzene ring

Properties

IUPAC Name

1-bromo-2-(2-chloroethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXRHFSDAIFMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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